3-(Hydroxymethyl)oxetan-3-ol
Overview
Description
3-(Hydroxymethyl)oxetan-3-ol is an organic compound with the molecular formula C4H8O3. It is a four-membered ring structure containing an oxetane ring with a hydroxymethyl group attached to the third carbon.
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Oxetanes are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The unique structural properties of oxetanes can lead to various biological effects .
Biochemical Analysis
Biochemical Properties
3-(Hydroxymethyl)oxetan-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the epoxide ring-opening reactions, such as trimethyloxosulfonium iodide . These interactions are crucial for the formation of oxetane derivatives, which are valuable intermediates in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxetane motifs, including this compound, can be used in medicinal chemistry applications, impacting various cellular activities . These effects are mediated through its interactions with cellular proteins and enzymes, altering their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been used in the formation of oxetane rings from epoxides, a process that involves the activation of specific enzymes . These molecular interactions are critical for its role in biochemical reactions and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that oxetane derivatives, including this compound, can undergo ring-opening reactions, which may affect their long-term stability . These temporal changes can influence the compound’s effectiveness in biochemical assays and synthetic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on oxetane derivatives have shown that their impact on biological systems can be dose-dependent, with higher doses potentially leading to toxicity . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can undergo ring-opening reactions catalyzed by specific enzymes, leading to the formation of different oxetane derivatives . These metabolic pathways are essential for its role in biochemical reactions and synthetic chemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxetan-3-ol typically involves the oxidation of propylene oxide to produce 3-hydroxy-3-methoxypropanol, followed by an acid-catalyzed or base-catalyzed ring-opening reaction to form the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 3-Methyl-3-oxetanemethanol
- 3-Hydroxy-3-hydroxymethyloxetane
- 3-Oxetanemethanol
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Biological Activity
3-(Hydroxymethyl)oxetan-3-ol, with the molecular formula C4H8O3, is an organic compound belonging to the oxetane family. Its unique four-membered ring structure, featuring a hydroxymethyl group, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.
Target Interactions
Oxetanes are known to interact with various biological targets due to their structural properties. This compound can engage in ring-opening reactions, which are crucial for its biological activity. These reactions allow it to participate in diverse biochemical pathways, influencing enzyme activity and cellular processes .
Biochemical Pathways
The compound has been shown to interact with enzymes involved in epoxide ring-opening reactions. For instance, it can act as an inhibitor or activator depending on the context of the reaction. Its role in cellular metabolism and gene expression is significant, as it affects cell signaling pathways that are vital for maintaining cellular homeostasis .
Cellular Effects
Influence on Cell Function
Studies have indicated that this compound can modulate various cellular activities. It has been observed to influence the production of signaling molecules such as prostaglandins through the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways. This modulation can have implications for inflammatory responses and other physiological processes .
Dose-Dependent Effects
The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher concentrations could lead to toxicity. Research indicates that careful dosage is crucial when considering its application in therapeutic contexts .
Table 1: Biological Activity Overview
Case Studies
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Evaluation of Oxetan Derivatives
A study evaluated the effects of oxetan derivatives, including this compound, on COX and LOX pathways in RBL-1 cells. The results demonstrated significant inhibition of these pathways, suggesting potential anti-inflammatory properties . -
Synthesis and Applications in Drug Design
Research has explored the synthesis of oxetane derivatives as potential replacements for carboxylic acids in drug molecules. The unique hydrogen bonding capacity of the hydroxyl moiety enhances the pharmacological profile of compounds containing oxetane structures .
Properties
IUPAC Name |
3-(hydroxymethyl)oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBHJADIOFJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693532 | |
Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-93-2 | |
Record name | 3-(Hydroxymethyl)oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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